1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione
Description
Properties
CAS No. |
501102-23-4 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-methyl-7H-pyrrolo[3,2-c]pyridine-4,6-dione |
InChI |
InChI=1S/C8H8N2O2/c1-10-3-2-5-6(10)4-7(11)9-8(5)12/h2-3H,4H2,1H3,(H,9,11,12) |
InChI Key |
LGUBIHZXFSOIAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation from 3-Alkoxycarbonylpyrrole-2-acetates
According to a seminal study on the synthesis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its methyl derivative, the starting materials are 3-alkoxycarbonylpyrrole-2-acetates. These undergo cyclization under appropriate conditions to yield the target compound and its 1-methyl derivative (1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione).
One-Pot Multi-Component Reactions
A related approach involves one-pot synthesis of substituted pyrrolo derivatives by refluxing mixtures of hydroxy-pyranones, arylglyoxals, and acetamide derivatives in solvents like acetonitrile or ethanol. This method allows the formation of pyrrolo fused systems through condensation and cyclization steps, although it is more commonly applied to pyrrolo[3,4-b]pyridine derivatives rather than the exact 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione.
Detailed Preparation Method from Literature
The most direct and documented preparation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione involves the following steps:
- Starting Materials: 3-alkoxycarbonylpyrrole-2-acetates as key precursors.
- Cyclization Conditions: Heating under reflux or controlled temperature to promote ring closure forming the fused pyrrolo[3,2-c]pyridine-4,6-dione core.
- Methylation: Introduction of the methyl group at the nitrogen (position 1) can be achieved by methylation of the corresponding 1H-pyrrolo[3,2-c]pyridine-4,6-dione or by using methyl-substituted starting materials.
This method was reported in the synthesis and biological evaluation study where the compound was prepared and tested for xanthine oxidase inhibitory activity.
Analytical Data and Characterization
The synthesized compounds are characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR in solvents like DMSO-d6, with chemical shifts referenced to solvent peaks.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms molecular weight.
- IR Spectroscopy: KBr pellet method to identify characteristic functional groups.
- Melting Point Determination: To assess purity and confirm identity.
- Crystallography: In some cases, X-ray crystallographic data are deposited for structural confirmation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the pyrrolopyridine core.
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 1-methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and related compounds:
Key Observations :
- Core Rings: The pyrrolopyridine system in the target compound contrasts with the thienopyridine (sulfur-containing) or pyrazolopyrimidine (nitrogen-rich) cores of analogs. This difference influences electronic properties and binding interactions.
- Substituents: The methyl group at N1 in the target compound may enhance metabolic stability compared to the imino group in JMS-053, which contributes to PTP4A3 inhibition .
- Synthesis: While the target compound is commercially available (), its analogs often require specialized methods like photo-flow oxygenation (thieno derivatives) or urea-mediated cyclization (pyrazolo-pyrimidine diones) .
Anticancer Potential: Thienopyridine Diones
7-Iminothieno[3,2-c]pyridine-4,6-diones, such as JMS-053, are nanomolar inhibitors of PTP4A3, a phosphatase overexpressed in cancers.
Herbicidal Activity: Pyrazolopyrimidine Diones
Pyrazolo[3,4-d]pyrimidine-4,6-diones, such as 5-(4-chloro-2-fluoro-phenyl)-1,7-dimethyl derivatives, show potent herbicidal activity. Their efficacy is attributed to the planar pyrimidine ring and electron-withdrawing substituents, which disrupt plant growth pathways . The target compound’s pyrrolopyridine core, while structurally distinct, may offer alternative modes of action if explored in agrochemical contexts.
Physicochemical and Pharmacokinetic Properties
- Solubility: Thienopyridine diones (e.g., JMS-053) exhibit moderate aqueous solubility due to their imino and ketone groups, facilitating drug delivery .
- Metabolic Stability: The imino group in thienopyridine diones is susceptible to oxidation, whereas the methyl group in the target compound could confer greater stability .
Biological Activity
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8N2O
- Molecular Weight : 176.17 g/mol
- CAS Number : 1040682-92-5
The compound features a pyrrole ring fused to a pyridine structure, which is significant for its biological properties. The unique arrangement of nitrogen atoms and the carbon skeleton contribute to its reactivity and interaction with biological targets.
The biological activity of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is primarily attributed to its interactions with various biochemical pathways. It is believed to modulate enzyme activities and receptor interactions that are crucial for cellular signaling and metabolic processes.
Key Biochemical Pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pain perception and sedation.
Pharmacological Effects
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione exhibits a range of pharmacological effects:
- Analgesic Activity : Studies indicate that derivatives of this compound demonstrate significant analgesic properties. For instance, in tests comparing it to standard analgesics like morphine and aspirin, certain derivatives showed comparable or superior efficacy in reducing pain responses in animal models .
- Sedative Effects : Some derivatives have also been noted for their sedative properties, affecting locomotor activity and prolonging sleep duration in experimental settings .
Case Studies
Several studies have investigated the biological activity of 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives:
- Study on Analgesic Properties :
- Sedative Activity Investigation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine | Tetrahydropyridine | Antimicrobial and anticancer properties |
| 1H-Pyrrolo[2,3-b]pyridine | Fused pyridine-pyrrole | Neuroprotective effects |
| Ticlopidine | Thieno[3,2-c]pyridine derivative | Antiplatelet drug |
This table illustrates the diverse biological activities associated with related compounds while highlighting the distinct pharmacological profile of 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives.
Q & A
Q. How can researchers optimize the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione to improve yield and purity?
Methodological Answer:
- Step 1: Utilize factorial design (e.g., Taguchi or Box-Behnken methods) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. This reduces the number of experiments while capturing interactions between variables .
- Step 2: Monitor reaction progress via HPLC or LC-MS (as in ) to identify intermediates and byproducts. Adjust reaction time or quenching conditions to minimize degradation.
- Step 3: Purify crude products using flash chromatography (CH₂Cl₂/MeOH gradients, as in ) or recrystallization (e.g., ethyl acetate/petroleum ether mixtures ). Validate purity via ¹H-NMR and elemental analysis.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C-NMR: Assign peaks using DEPT or HSQC to confirm the pyrrolopyridine core and methyl substituents. Compare with reported data for analogous structures (e.g., 1-ethyl derivatives in ).
- IR Spectroscopy: Identify carbonyl (1700–1720 cm⁻¹) and NH/OH stretches (if present) to confirm lactam formation and hydrogen bonding .
- Mass Spectrometry: Use HRMS to verify molecular weight and fragmentation patterns, particularly for derivatives with piperazinyl or alkoxy substituents .
Q. What safety protocols should be prioritized during synthesis and handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., polyphosphoric acid in cyclization steps ).
- Ventilation: Use fume hoods when working with volatile solvents (THF, dioxane) or toxic gases (H₂ in catalytic hydrogenation ).
- Waste Disposal: Neutralize acidic/basic waste (e.g., NaOH for polyphosphoric acid quenching) and segregate halogenated solvents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the bioactivity of derivatives?
Methodological Answer:
- Step 1: Perform DFT calculations to map electron density and reactive sites on the pyrrolopyridine scaffold. Compare with bioactive analogs (e.g., antitumor pyrrole derivatives ).
- Step 2: Dock derivatives into protein targets (e.g., kinases or DNA topoisomerases) using AutoDock Vina. Prioritize compounds with strong binding affinities (<−8 kcal/mol).
- Step 3: Validate predictions via in vitro assays (e.g., MTT for cytotoxicity) and correlate results with substituent effects (e.g., alkoxy vs. piperazinyl groups ).
Q. What strategies resolve contradictions in pharmacological data across similar compounds?
Methodological Answer:
- Hypothesis Testing: Compare substituent effects (e.g., 4-methoxy vs. 4-ethoxy groups in ) on solubility and membrane permeability using logP calculations (CLOGP software) and PAMPA assays.
- Meta-Analysis: Aggregate data from structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidinediones in ) to identify trends in IC₅₀ values or selectivity profiles.
- Mechanistic Studies: Use knock-out models or siRNA silencing to confirm target engagement and rule off-target effects .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize reactor design for scaled synthesis?
Methodological Answer:
- Step 1: Model heat and mass transfer in batch reactors using COMSOL’s “Chemical Reaction Engineering Module.” Input kinetic data from small-scale experiments (e.g., Arrhenius parameters for cyclization steps ).
- Step 2: Simulate mixing efficiency with varying impeller speeds to minimize hotspots or incomplete reactions.
- Step 3: Integrate real-time PAT (Process Analytical Technology) sensors for feedback control, aligning with AI-driven “smart laboratory” frameworks .
Q. What crystallographic challenges arise in structural elucidation, and how are they addressed?
Methodological Answer:
- Challenge 1: Poor crystal growth due to hygroscopicity or polymorphism. Solution: Screen crystallization solvents (e.g., DMSO/water vs. ethyl acetate ) and use seeding techniques.
- Challenge 2: Disorder in methyl or piperazinyl groups. Solution: Refine anisotropic displacement parameters and apply SHELXL constraints .
- Validation: Cross-check with powder XRD and DSC to confirm phase purity and thermal stability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
